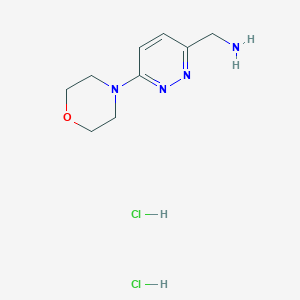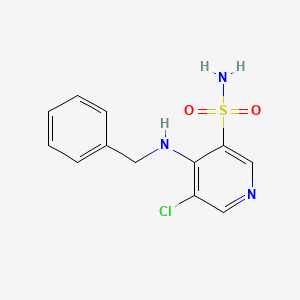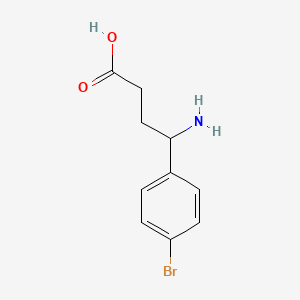![molecular formula C12H17F2N3O2 B11819515 Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)
Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans- is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a pyrazole ring substituted with an amino and difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans- typically involves multiple steps. One common method starts with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the pyrazole ring through a series of reactions involving appropriate reagents and catalysts. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and difluoromethyl groups on the pyrazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans- involves its interaction with specific molecular targets. The amino and difluoromethyl groups on the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanecarboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride (1:1), trans-
- Cyclohexanecarboxylic acid, 4-[(ethylsulfonyl)amino]-, methyl ester, trans-
Uniqueness
Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans- is unique due to the presence of the difluoromethyl group on the pyrazole ring, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C12H17F2N3O2 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
methyl 4-[4-amino-3-(difluoromethyl)pyrazol-1-yl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H17F2N3O2/c1-19-12(18)7-2-4-8(5-3-7)17-6-9(15)10(16-17)11(13)14/h6-8,11H,2-5,15H2,1H3 |
Clé InChI |
CWCHVBXCDXRDRJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(CC1)N2C=C(C(=N2)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B11819433.png)
![2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol](/img/structure/B11819438.png)

![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
![N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride](/img/structure/B11819449.png)
![N-[1-(propoxyimino)-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine](/img/structure/B11819452.png)


![methanesulfonate;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B11819465.png)



![1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate](/img/structure/B11819504.png)

